Iso Desloratadine

描述

Iso Desloratadine is a biologically active metabolite of the second-generation antihistamine loratadine. It is known for its high selectivity and efficiency as a peripheral H1 receptor inhibitor. This compound is used primarily for its antihistaminic properties, making it effective in treating allergic conditions such as allergic rhinitis and chronic idiopathic urticaria .

准备方法

Synthetic Routes and Reaction Conditions: Iso Desloratadine can be synthesized through various methods. One common approach involves the decarboethoxylation of loratadine using sodium hydroxide or potassium hydroxide in an alcohol medium . Another method includes contacting loratadine with a mixture of a weak inorganic base and sodium or potassium hydroxide in specific ratios .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

化学反应分析

Types of Reactions: Iso Desloratadine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: this compound can be reduced to form different derivatives.

Substitution: Halogenation and other substitution reactions can modify the chemical structure of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.

Major Products Formed:

Hydroxylated Metabolites: Formed through oxidation.

Reduced Derivatives: Resulting from reduction reactions.

Halogenated Compounds: Produced via substitution reactions.

科学研究应用

Iso Desloratadine has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development of new antihistaminic drugs.

Biology: Studied for its effects on histamine receptors and its role in allergic responses.

Industry: Utilized in the formulation of pharmaceutical products, including tablets and nasal sprays.

作用机制

Iso Desloratadine exerts its effects by selectively binding to peripheral H1 receptors, thereby inhibiting the action of histamine. This binding prevents histamine from causing allergic symptoms such as inflammation, itching, and vasodilation. The compound does not readily cross the blood-brain barrier, which minimizes central nervous system side effects such as drowsiness .

相似化合物的比较

Desloratadine: The primary active metabolite of loratadine, known for its high selectivity and efficiency as an H1 receptor inhibitor.

Loratadine: A second-generation antihistamine that is metabolized into desloratadine in the body.

Levocetirizine: An enantiomer of cetirizine, another second-generation antihistamine with similar properties.

Uniqueness of Iso Desloratadine: this compound stands out due to its high selectivity for peripheral H1 receptors and its minimal central nervous system side effects. This makes it a preferred choice for patients who require effective antihistaminic treatment without the risk of sedation .

生物活性

Iso Desloratadine, a derivative of desloratadine, is a second-generation antihistamine recognized for its significant biological activity, particularly in the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. This article delves into its biological mechanisms, pharmacokinetics, clinical efficacy, and relevant case studies.

Target Receptor

this compound primarily targets the H1 histamine receptors . By competing with free histamine for binding at these receptors, it effectively inhibits the physiological effects of histamine, which include vasodilation and increased vascular permeability associated with allergic responses.

Biochemical Pathways

The compound's action involves various biochemical pathways:

- Inhibition of Inflammatory Mediators : this compound reduces the release of pro-inflammatory mediators such as cytokines (IL-4, IL-13) and leukotrienes from immune cells, thus mitigating allergic inflammation .

- Cellular Effects : It has been shown to exert cytotoxic effects on certain cell types, such as glioblastoma cells, and induces autophagy. Additionally, it inhibits eosinophil chemotaxis and superoxide generation, which are critical in allergic inflammatory responses .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption and Distribution : It is well-absorbed and widely distributed in various tissues, including the liver, spleen, and thymus.

- Metabolism : The compound undergoes metabolism primarily through N-glucuronidation followed by hydroxylation.

- Excretion : Its elimination half-life supports once-daily dosing due to prolonged receptor occupancy.

Clinical Efficacy

This compound has demonstrated significant efficacy in clinical settings:

Case Studies

- Chronic Idiopathic Urticaria : A large post-marketing surveillance study involving 9,246 patients showed that desloratadine significantly reduced symptom severity related to CIU. Patients reported improvements in sleep quality and daily activities with minimal adverse effects .

- Allergic Rhinitis : A meta-analysis indicated that this compound effectively alleviates nasal obstruction and other symptoms associated with allergic rhinitis. The compound was shown to improve nasal eosinophilia without affecting IL-4 levels significantly .

- Combination Therapy for Acne : In a study evaluating the combination of isotretinoin and desloratadine in acne patients, those receiving desloratadine exhibited better clinical outcomes regarding acne lesions compared to controls .

属性

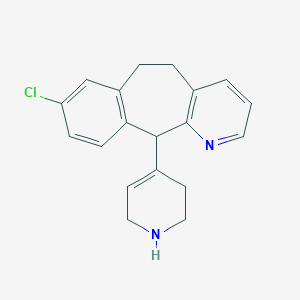

IUPAC Name |

13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSCCBORDDPTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183198-49-4 | |

| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desloratadine Related Compound B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。